2,2-Difluoro-1-(2-methoxy-5-trifluoromethyl-phenyl)-ethanone
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Overview
Description
2,2-Difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C10H7F5O2. It is a fluorinated ketone, characterized by the presence of both difluoro and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-one typically involves the introduction of fluorine atoms into the molecular structure through fluorination reactions. One common method is the reaction of a suitable precursor with a fluorinating agent under controlled conditions. For example, the precursor 2-methoxy-5-(trifluoromethyl)benzaldehyde can be reacted with difluoromethyl lithium in the presence of a catalyst to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while ensuring safety.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Another fluorinated ketone with similar reactivity but different substitution patterns.
4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: A compound with multiple fluorine atoms and a dioxole ring structure.
Uniqueness
2,2-Difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-one is unique due to its specific combination of difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high reactivity and stability.
Properties
Molecular Formula |
C10H7F5O2 |
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Molecular Weight |
254.15 g/mol |
IUPAC Name |
2,2-difluoro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H7F5O2/c1-17-7-3-2-5(10(13,14)15)4-6(7)8(16)9(11)12/h2-4,9H,1H3 |
InChI Key |
HJIGFMOXQKSHFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(=O)C(F)F |
Origin of Product |
United States |
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